molecular formula C9H9F4N B13533806 (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine

(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B13533806
M. Wt: 207.17 g/mol
InChI Key: FYARORXHFRMUIC-YFKPBYRVSA-N
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Description

(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound that features a phenyl ring substituted with both a fluoro and a trifluoromethyl group, as well as an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a chiral amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an appropriate solvent like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol: A related compound with an alcohol group instead of an amine.

    Fluoxetine: A pharmaceutical compound with a similar trifluoromethyl group.

    Celecoxib: Another pharmaceutical compound featuring a trifluoromethyl group.

Uniqueness: (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups and chiral center, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

FYARORXHFRMUIC-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)C(F)(F)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C(F)(F)F)N

Origin of Product

United States

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